4-[(2-Propynyloxy)methyl]piperidine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with propargyl bromide in the presence of a base to form the intermediate 4-[(2-Propynyloxy)methyl]piperidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[(2-Propynyloxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-[(2-Propynyloxy)methyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research involving this compound includes the development of potential therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyloxy group can participate in covalent bonding with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
4-[(2-Propynyloxy)methyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:
- 4-[(2-Hydroxyethyl)methyl]piperidine hydrochloride
- 4-[(2-Methoxyethyl)methyl]piperidine hydrochloride
- 4-[(2-Ethynyloxy)methyl]piperidine hydrochloride
These compounds share a similar piperidine core structure but differ in their substituents, which can significantly influence their chemical properties and biological activities.
Properties
IUPAC Name |
4-(prop-2-ynoxymethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-2-7-11-8-9-3-5-10-6-4-9;/h1,9-10H,3-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNLIHIBEOPEGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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